molecular formula C9H5Cl2F3O2 B14020519 Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate

Cat. No.: B14020519
M. Wt: 273.03 g/mol
InChI Key: KRZKZJZIXDIAMV-UHFFFAOYSA-N
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Description

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate (CAS 2385055-34-3) is a high-value benzoate ester serving as a critical synthetic intermediate in advanced chemical research . This compound, with a molecular formula of C 9 H 5 Cl 2 F 3 O 2 and a molecular weight of 273.04 g/mol, is characterized by the presence of dichloro and trifluoromethyl substituents on its aromatic ring, which are key functional groups that influence its reactivity and physical properties . Its primary research value lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the development of active ingredients for the agrochemical industry . Patents demonstrate that closely related structures, such as 2,6-dichloro-trifluorotoluene and 2,6-dichloro-4-trifluoromethylaniline, are key precursors in the manufacturing of high-purity anilines used in crop protection products . The incorporation of the trifluoromethyl group is a common strategy in modern agrochemical and pharmaceutical design due to its ability to enhance metabolic stability, lipophilicity, and overall bioactivity. Researchers utilize this ester in multi-step synthetic routes, where it can be further functionalized or hydrolyzed to the corresponding carboxylic acid. The compound is offered with a minimum purity of 98% and requires storage at 2-8°C to ensure long-term stability . This product is intended for research and development purposes only and is not suitable for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C9H5Cl2F3O2

Molecular Weight

273.03 g/mol

IUPAC Name

methyl 2,6-dichloro-3-(trifluoromethyl)benzoate

InChI

InChI=1S/C9H5Cl2F3O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3

InChI Key

KRZKZJZIXDIAMV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Cl)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with appropriately substituted benzoic acids or anilines bearing trifluoromethyl and chlorine substituents. The key intermediate is often 2,6-dichloro-3-(trifluoromethyl)benzoic acid, which undergoes esterification to yield the methyl ester.

Chlorination and Trifluoromethylation

  • Chlorination: Selective chlorination at the 2 and 6 positions of the benzoic acid ring is achieved using reagents such as sulfuryl chloride or chlorine gas under controlled conditions. The process requires careful temperature and reagent control to avoid over-chlorination or side reactions.

  • Trifluoromethylation: Introduction of the trifluoromethyl group at the 3-position is generally accomplished via electrophilic trifluoromethylating agents or by starting from trifluoromethyl-substituted precursors such as 3-chlorobenzotrifluoride, which can be converted into the corresponding benzoic acid derivatives.

Esterification to Methyl Ester

The carboxylic acid intermediate is esterified with methanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid. This step is typically performed under reflux conditions to ensure complete conversion.

Detailed Preparation Methodology

Preparation of 2,6-Dichloro-3-(trifluoromethyl)benzoic Acid

A representative method involves:

Step Reagents & Conditions Notes
Lithiation 3-chlorobenzotrifluoride + n-butyllithium at -50°C in tetrahydrofuran (THF) Ensures regioselective metalation
Carboxylation Addition of CO2 (dry ice) Forms carboxylic acid group
Work-up Acidification with HCl, extraction with ethyl acetate Purification by reverse-phase HPLC if needed

Yield: Moderate to good yields (~50%) reported for this step.

Chlorination of 4-Trifluoromethylaniline to 2,6-Dichloro-4-(trifluoromethyl)aniline

Though this is a related intermediate, the chlorination method provides insight into selective dichlorination:

Step Reagents & Conditions Notes
Chlorination Sulfuryl chloride or Cl2/H2O2/HCl system Controlled temperature (0–70°C)
Reduction Zinc or iron powder with dilute HCl Converts impurities to desired product
Purification Filtration, extraction, pH adjustment with NaOH Achieves >99% purity and ~95% yield

This method highlights the importance of controlled reduction to improve purity and yield, which can be adapted for benzoate synthesis.

Esterification to this compound

Step Reagents & Conditions Notes
Activation Conversion of acid to acid chloride using oxalyl chloride (COCl)2 in dichloromethane (DCM) with catalytic DMF Room temperature, 1–2 hours
Esterification Addition of methanol dropwise at room temperature Reaction proceeds for 30 minutes to 1 hour
Work-up Dilution with water, extraction with DCM, drying over Na2SO4 Concentration yields pale yellow oil

Yields are typically high, and the product is confirmed by LCMS and NMR.

Reaction Conditions and Optimization

Reaction Step Key Parameters Typical Values Comments
Lithiation Temperature -50°C Prevents side reactions
Chlorination Temperature, reagent ratio 0–70°C; controlled Cl2 or SO2Cl2 amount Avoids over-chlorination
Reduction Reducing agent, acid concentration Zinc/iron powder; 0.1–2 M HCl Critical for impurity control
Esterification Solvent, catalyst, time Methanol; catalytic H2SO4/HCl; 30 min–1 h Efficient conversion

Purification and Characterization

  • Purification: Typically involves aqueous work-up, organic solvent extraction, drying, and concentration. Reverse-phase HPLC may be employed for high purity requirements.

  • Characterization: Confirmed by NMR (notably aromatic proton shifts), LCMS (molecular ion peaks), and melting point analysis.

Summary Table of Preparation Methods

Method Step Reagents Conditions Yield Purity Reference
Lithiation and Carboxylation 3-chlorobenzotrifluoride, n-BuLi, CO2 -50°C, THF Moderate (~50%) High (after purification)
Chlorination Sulfuryl chloride or Cl2/H2O2/HCl 0–70°C High >99% (after reduction)
Reduction Zinc or iron powder, dilute HCl 20–70°C High (~95%) >99%
Esterification Oxalyl chloride, MeOH, DMF catalyst RT, 1–2 h High High

Research Discoveries and Industrial Relevance

  • The selective chlorination and reduction steps are critical for achieving high purity and yield, as demonstrated by patent CN102863342A, which emphasizes controlled reduction to convert impurities into the desired product without over-reduction.

  • Esterification via acid chloride intermediates is a well-established industrial method, providing efficient conversion under mild conditions.

  • The use of trifluoromethylated aromatic compounds as starting materials facilitates regioselective functionalization, a key factor in the preparation of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The trifluoromethyl group can be oxidized under specific conditions to form different functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of substituted benzoates.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Comparison of Methyl Benzoate Derivatives

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Yield/Application Availability
This compound Cl (2,6), CF₃ (3), COOCH₃ ~273 Not specified Intermediate (inferred) Discontinued
Methyl 2,6-difluoro-3-(trifluoromethylsulfonyloxy)benzoate F (2,6), CF₃SO₃ (3), COOCH₃ ~314* Suzuki coupling (Pd catalysis) 68% yield (Intermediate II synthesis) Not specified
Methyl 3,5-dichloro-2,6-dimethoxybenzoate Cl (3,5), OCH₃ (2,6), COOCH₃ 265.09 Methoxylation/chlorination Research intermediate Available
Triflusulfuron-methyl ester Sulfonylurea-triazine backbone ~435 Multi-step functionalization Herbicide (triflusulfuron derivative) Commercial

*Calculated based on substituents.

Structural and Electronic Differences

  • Substituent Effects :
    • The chlorine atoms in the target compound (positions 2 and 6) are stronger electron-withdrawing groups compared to fluorine in the difluoro analog , increasing electrophilicity at the aromatic ring.
    • The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability compared to methoxy (-OCH₃) or sulfonyloxy (-OSO₂CF₃) groups in analogs .
    • Sulfonylurea derivatives (e.g., triflusulfuron-methyl) feature triazine rings and urea linkages, enabling herbicidal activity via acetolactate synthase inhibition .

Physicochemical Properties

  • Lipophilicity: The -CF₃ and -Cl groups in the target compound increase logP (octanol-water partition coefficient) compared to methoxy-substituted analogs, affecting solubility and bioavailability.
  • Stability : Electron-withdrawing substituents (Cl, CF₃) may enhance hydrolytic stability of the ester group relative to electron-donating substituents (e.g., -OCH₃) .

Biological Activity

Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate is a synthetic organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, including antimicrobial, herbicidal, and other pharmacological properties, supported by various studies and findings.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₆Cl₂F₃O₂. The presence of two chlorine atoms and one trifluoromethyl group on the aromatic ring significantly influences its chemical reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and biological efficacy .

Antimicrobial Properties

Research indicates that compounds with similar halogenated structures exhibit significant antimicrobial activity. This compound is hypothesized to possess analogous properties due to its structural features. Studies have shown that halogenated benzoates can inhibit the growth of various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
This compoundTBDTBD
Ethyl 2,5-dichloro-3-(trifluoromethyl)benzoate10E. coli
Trifluoromethyl derivatives4.88C. albicans

The minimum inhibitory concentrations (MICs) for related compounds suggest that this compound could be effective against similar organisms.

Herbicidal Activity

The herbicidal properties of this compound are also noteworthy. Compounds with trifluoromethyl groups have been shown to disrupt biochemical pathways in plants, leading to growth inhibition or death in susceptible species .

Case Study: Herbicidal Efficacy

A study assessing the herbicidal activity of related compounds found that those with similar structural features effectively controlled unwanted vegetation in agricultural settings. This compound's potential as a selective herbicide warrants further investigation.

The mechanisms through which this compound exerts its biological effects involve interactions with specific enzymes or receptors within target organisms. The halogen substituents may enhance binding affinity to these biological targets, leading to inhibition of key metabolic pathways.

Q & A

Q. What are the common synthetic routes for Methyl 2,6-dichloro-3-(trifluoromethyl)benzoate, and what are their advantages and limitations?

  • Methodological Answer : The compound is typically synthesized via esterification of 2,6-dichloro-3-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Alternatively, nucleophilic aromatic substitution (SNAr) on pre-functionalized aromatic precursors (e.g., dichlorotrifluoromethylbenzene derivatives) can introduce substituents regioselectively. Advantages of esterification include simplicity and high yields under mild conditions (~60–80°C). Limitations include competing side reactions (e.g., hydrolysis under prolonged heating) and the need for rigorous purification via column chromatography or recrystallization to isolate the ester .

Q. How is the compound characterized using spectroscopic methods, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • ¹H/¹³C NMR : The ester methyl group appears as a singlet near δ 3.9–4.1 ppm (¹H), while the aromatic protons exhibit splitting patterns reflecting the substituents’ positions. The trifluoromethyl group (CF₃) is observed as a quartet in ¹⁹F NMR (~δ -60 to -65 ppm).
  • IR Spectroscopy : Strong C=O stretching (~1720 cm⁻¹) confirms the ester functionality.
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 279 (C₉H₅Cl₂F₃O₂) with fragments corresponding to loss of COOCH₃ (~44 Da).
  • X-ray Crystallography : Critical for confirming regiochemistry; SHELX software is widely used for structure refinement despite challenges like twinning or disorder .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in multistep syntheses involving this compound?

  • Methodological Answer : Optimization involves:
  • Temperature Control : Lower temperatures (e.g., 0–25°C) reduce side reactions during SNAr steps.
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) improve selectivity for trifluoromethyl-group retention.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while toluene minimizes ester hydrolysis.
  • In-situ Monitoring : Use of HPLC or TLC to track reaction progress and adjust stoichiometry dynamically.
    Example: A patent for a related compound (Methyl 4-chloro-3-(trifluoromethyl)benzoate) achieved >90% yield via controlled methanol addition and reflux optimization .

Q. What strategies resolve contradictory data between computational predictions and experimental reactivity for this compound?

  • Methodological Answer :
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to identify discrepancies in electronic effects (e.g., CF₃’s electron-withdrawing impact). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to better model steric hindrance from chlorine substituents.
  • Kinetic Studies : Perform time-resolved NMR or calorimetry to validate reaction mechanisms (e.g., SNAr vs. radical pathways).
  • Isotopic Labeling : Use ¹⁸O-labeled esters to trace hydrolysis pathways conflicting with theoretical models.
    Contradictions often arise from solvent effects or transition-state stabilization not accounted for in simulations .

Q. What challenges arise in crystal structure determination, and how can SHELX software address them?

  • Methodological Answer : Challenges include:
  • Disorder : The CF₃ group’s rotational freedom may cause electron density smearing. SHELXL’s PART instruction partitions disordered atoms for refinement.
  • Twinning : Common in halogenated aromatics; SHELXD’s twin law detection identifies twin domains.
  • Weak Diffraction : High-resolution data (≤0.8 Å) are critical. SHELXE’s density modification improves phase estimates for low-quality crystals.
    Example: SHELX refinement resolved twinning in a triazine derivative structurally analogous to this compound .

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